1-methyl-3-phenyl-N-(2-(thiophen-3-yl)benzyl)-1H-pyrazole-5-carboxamide
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Overview
Description
1-methyl-3-phenyl-N-(2-(thiophen-3-yl)benzyl)-1H-pyrazole-5-carboxamide is a synthetic organic compound that belongs to the class of pyrazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-methyl-3-phenyl-N-(2-(thiophen-3-yl)benzyl)-1H-pyrazole-5-carboxamide typically involves the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone.
Introduction of the phenyl group: This step involves the substitution of a hydrogen atom on the pyrazole ring with a phenyl group, often using a Friedel-Crafts alkylation reaction.
Attachment of the benzyl group: The benzyl group can be introduced through a nucleophilic substitution reaction.
Incorporation of the thiophene ring: This step involves the coupling of the thiophene ring to the benzyl group, typically using a palladium-catalyzed cross-coupling reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize cost. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts.
Chemical Reactions Analysis
Types of Reactions
1-methyl-3-phenyl-N-(2-(thiophen-3-yl)benzyl)-1H-pyrazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products
The major products formed from these reactions depend on the specific conditions used. For example, oxidation might yield a carboxylic acid derivative, while reduction might yield an alcohol derivative.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a potential bioactive compound with antimicrobial, anti-inflammatory, or anticancer properties.
Medicine: As a lead compound for the development of new drugs.
Industry: As a precursor for the synthesis of materials with specific properties, such as polymers or dyes.
Mechanism of Action
The mechanism of action of 1-methyl-3-phenyl-N-(2-(thiophen-3-yl)benzyl)-1H-pyrazole-5-carboxamide would depend on its specific biological activity. Generally, such compounds can interact with various molecular targets, including enzymes, receptors, and nucleic acids. The pathways involved might include inhibition of enzyme activity, modulation of receptor signaling, or interference with DNA replication.
Comparison with Similar Compounds
Similar Compounds
1-methyl-3-phenyl-1H-pyrazole-5-carboxamide: Lacks the benzyl and thiophene groups.
3-phenyl-N-(2-(thiophen-3-yl)benzyl)-1H-pyrazole-5-carboxamide: Lacks the methyl group.
1-methyl-3-phenyl-N-benzyl-1H-pyrazole-5-carboxamide: Lacks the thiophene group.
Uniqueness
1-methyl-3-phenyl-N-(2-(thiophen-3-yl)benzyl)-1H-pyrazole-5-carboxamide is unique due to the presence of both the thiophene and benzyl groups, which can confer specific chemical and biological properties. These structural features might enhance its binding affinity to certain molecular targets or improve its solubility and stability.
Properties
IUPAC Name |
2-methyl-5-phenyl-N-[(2-thiophen-3-ylphenyl)methyl]pyrazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N3OS/c1-25-21(13-20(24-25)16-7-3-2-4-8-16)22(26)23-14-17-9-5-6-10-19(17)18-11-12-27-15-18/h2-13,15H,14H2,1H3,(H,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BMPWPYOFHXTQEG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)C2=CC=CC=C2)C(=O)NCC3=CC=CC=C3C4=CSC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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